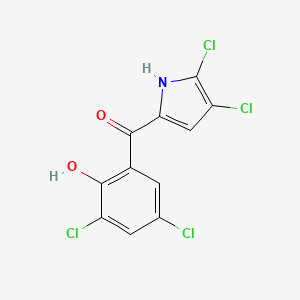
Pyrrolomycin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pyrrolomycin C is a member of the pyrrolomycin family, which are natural antibiotics produced by various Streptomyces species . These compounds are known for their potent antimicrobial properties, particularly against Gram-positive bacteria . This compound is characterized by its unique structure, which includes a pyrrole ring connected to a benzene ring via a carbonyl group .
準備方法
Synthetic Routes and Reaction Conditions: Pyrrolomycin C can be synthesized through a series of chemical reactions involving halogenation and cyclization processes . The synthetic route typically starts with the halogenation of a benzene derivative, followed by the formation of the pyrrole ring through cyclization reactions .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces species . The bacteria are cultured in a nutrient-rich medium, and the compound is extracted and purified from the fermentation broth . Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, is crucial for maximizing yield .
化学反応の分析
Types of Reactions: Pyrrolomycin C undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce additional halogen atoms to the pyrrole or benzene rings using reagents like chlorine or bromine.
Major Products: The major products formed from these reactions include various halogenated derivatives of this compound, which may exhibit different biological activities .
科学的研究の応用
Pyrrolomycin C has a wide range of scientific research applications due to its potent antimicrobial properties .
Chemistry: In chemistry, this compound is used as a model compound for studying halogenation and cyclization reactions .
Biology: In biological research, it serves as a tool for investigating bacterial resistance mechanisms and the role of efflux pumps in antibiotic resistance .
Medicine: In medicine, this compound is being explored for its potential as a new antibiotic to combat multidrug-resistant bacterial infections . Its ability to disrupt bacterial cell membranes makes it a promising candidate for further development .
Industry: In the industrial sector, this compound is used in the development of new antimicrobial coatings and materials .
作用機序
Pyrrolomycin C exerts its antimicrobial effects by depolarizing bacterial cell membranes . It acts as a protonophore, disrupting the proton gradient across the membrane and uncoupling oxidative phosphorylation . This leads to the collapse of the membrane potential and ultimately results in bacterial cell death . The compound targets the bacterial cell membrane, making it effective against a broad range of bacterial species .
類似化合物との比較
Pyrrolomycin D: Similar to pyrrolomycin C but with an additional chlorine atom, making it more potent against Gram-positive bacteria.
Pyoluteorin: Another halogenated antibiotic produced by Pseudomonas species, but with a different structure and mechanism of action.
Pentabromopseudilin: A brominated antibiotic with similar antimicrobial properties but different chemical structure.
Uniqueness: this compound is unique due to its specific structure, which includes a pyrrole ring connected to a benzene ring via a carbonyl group . This structure is responsible for its potent antimicrobial activity and its ability to disrupt bacterial cell membranes .
特性
CAS番号 |
81910-06-7 |
|---|---|
分子式 |
C11H5Cl4NO2 |
分子量 |
325 g/mol |
IUPAC名 |
(3,5-dichloro-2-hydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C11H5Cl4NO2/c12-4-1-5(9(17)6(13)2-4)10(18)8-3-7(14)11(15)16-8/h1-3,16-17H |
InChIキー |
WEZZHODHNYWVJY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl)Cl |
正規SMILES |
C1=C(C=C(C(=C1C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl)Cl |
同義語 |
pyrrolomycin C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















